![molecular formula C18H21N6Na2O15P3 B12097306 Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)

Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

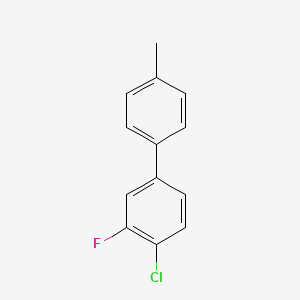

Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt, commonly known as NPE-caged ATP, is a nucleotide analog. This compound is biologically inactive due to the esterification of the terminal phosphate with a blocking group. Upon exposure to UV light at 360 nm, the caging group undergoes photolysis, releasing the active nucleotide at the site of illumination .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt involves the esterification of adenosine triphosphate (ATP) with a nitrophenyl ethyl group. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The process includes purification steps like chromatography to isolate the desired product and remove impurities .

Análisis De Reacciones Químicas

Types of Reactions

Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt primarily undergoes photolysis reactions. Upon exposure to UV light, the nitrophenyl ethyl group is cleaved, releasing the active ATP .

Common Reagents and Conditions

The primary reagent used in the photolysis reaction is UV light at a wavelength of 360 nm. The reaction is typically carried out in aqueous solutions under controlled conditions to ensure precise release of ATP .

Major Products

The major product formed from the photolysis of this compound is free ATP, which can then participate in various biochemical processes .

Aplicaciones Científicas De Investigación

Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt is widely used in scientific research due to its ability to release ATP in a controlled manner. Some of its applications include:

Mecanismo De Acción

The compound exerts its effects through the controlled release of ATP upon exposure to UV light. The photolysis of the nitrophenyl ethyl group results in a rapid and localized increase in ATP concentration, which can then interact with various molecular targets and pathways within the cell . This mechanism allows researchers to study ATP-dependent processes with high temporal and spatial resolution .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine 5’-triphosphate: The parent compound of NPE-caged ATP, which is biologically active and participates in numerous cellular processes.

Caged GTP: Another nucleotide analog that releases guanosine triphosphate (GTP) upon photolysis.

Caged cAMP: A cyclic nucleotide analog that releases cyclic adenosine monophosphate (cAMP) upon exposure to UV light.

Uniqueness

Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt is unique due to its ability to release ATP in a highly controlled manner. This property makes it an invaluable tool for studying ATP-dependent processes with precision, which is not possible with other similar compounds .

Propiedades

IUPAC Name |

disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGOHIKVVKFGGU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N6Na2O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)

![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)

![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)

![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)

![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)

![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)

![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)